![molecular formula C26H19N3O3S B6552813 N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide CAS No. 1040632-65-2](/img/structure/B6552813.png)

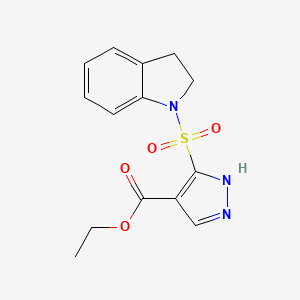

N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a thiophene ring, a phenyl ring, and a furan ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene . The presence of these rings could potentially give this compound interesting chemical and physical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring could be synthesized using the Paal-Knorr Pyrrole Synthesis . The thiophene ring could be introduced through a separate reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the pyrrole ring is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the pyrrole, thiophene, and furan rings could potentially make this compound aromatic and relatively stable .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have been investigated for their antiviral properties. Notably, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited promising results . Additionally, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .

Antifungal Activity

The synthesized compound 6a , along with its analogues, exhibited significant antifungal activity against Gibberella zeae. These results suggest potential applications in combating fungal infections .

Electrochemical and Optical Properties

The novel monomer 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole was electrochemically polymerized, yielding the corresponding polymer. Researchers explored its electrochemical and optical properties, comparing them to similar analogues. This investigation could pave the way for applications in optoelectronic devices .

Anti-Inflammatory and Analgesic Activities

Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated anti-inflammatory and analgesic effects. These findings highlight their potential as therapeutic agents .

Other Biological Activities

Indole derivatives have also been associated with antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities. Their diverse biological potential warrants further exploration .

Future Therapeutic Possibilities

Given the broad-spectrum activities observed, N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide holds immense promise for future drug development. Researchers should continue investigating its applications and potential therapeutic uses.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolyl pyrazoline carbaldehydes, have been found to inhibit the enzyme enoyl acp reductase . This enzyme plays a crucial role in the FAS-II biosynthetic pathway of Mycobacterium tuberculosis and is a significant target for designing novel anti-TB agents .

Mode of Action

This interaction could potentially result in the disruption of the FAS-II biosynthetic pathway .

Biochemical Pathways

The compound likely affects the FAS-II biosynthetic pathway, given its potential inhibition of the enoyl ACP reductase enzyme . This pathway is critical for the survival of Mycobacterium tuberculosis, and its disruption could lead to the bacterium’s death .

Propriétés

IUPAC Name |

N-[4-[(4-phenyl-3-pyrrol-1-ylthiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O3S/c30-25(22-9-6-16-32-22)27-19-10-12-20(13-11-19)28-26(31)24-23(29-14-4-5-15-29)21(17-33-24)18-7-2-1-3-8-18/h1-17H,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMBNUILIDUBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6552730.png)

![2-(4-methylphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6552733.png)

![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6552744.png)

![4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6552748.png)

![2-(4-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6552751.png)

![2-(4-methoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6552759.png)

![ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552762.png)

![ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552774.png)

![ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552800.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B6552820.png)

![3-benzyl-1-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552831.png)

![1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552848.png)